1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one
CAS No.:
Cat. No.: VC13670820
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34 g/mol
* For research use only. Not for human or veterinary use.
![1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one -](/images/structure/VC13670820.png)
Specification
Molecular Formula | C13H16N2O3S |
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Molecular Weight | 280.34 g/mol |
IUPAC Name | 1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C13H16N2O3S/c1-19(17,18)15-8-6-13(7-9-15)10-4-2-3-5-11(10)14-12(13)16/h2-5H,6-9H2,1H3,(H,14,16) |
Standard InChI Key | VBLUNWMCPWJXFE-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O |
Canonical SMILES | CS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O |
Introduction
Structural and Molecular Properties
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one (IUPAC name: 1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one) features a spirocyclic architecture that imposes conformational rigidity, a property often exploited in drug design to enhance target binding selectivity . The molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 280.35 g/mol. Key structural attributes include:
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A spiro carbon bridging the indoline and piperidine rings.
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A methylsulfonyl group (-SO₂CH₃) at the 1'-position of the piperidine ring.
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A lactam group in the indoline moiety, contributing to hydrogen-bonding interactions.
Property | Value |
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Molecular Formula | C₁₃H₁₆N₂O₃S |
Molecular Weight | 280.35 g/mol |
IUPAC Name | 1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one |
Canonical SMILES | O=C1Nc2ccccc2C23CCN(CC3)S(=O)(=O)C |
The spiro configuration restricts rotational freedom, potentially optimizing pharmacokinetic properties such as metabolic stability .
Synthesis and Structural Elaboration
Retrosynthetic Analysis
The synthesis of 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one can be approached via spirocyclization strategies. A plausible route involves:
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Formation of the indoline-2-one core through cyclization of an aniline derivative.
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Spiro ring construction via intramolecular nucleophilic attack or transition-metal-catalyzed cross-coupling.
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Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions .
Key Synthetic Methods
Silica gel/alumina-mediated cyclizations have been employed for analogous spiro[indoline-3,3'-pyrrolidin]-2-ones, suggesting adaptability to piperidine variants . For example, Wang et al. demonstrated that ynesulfonamide substrates undergo diastereoselective cascade cyclizations under neat conditions, avoiding Wagner-Meerwein rearrangements through water trapping . Adapting this protocol, the piperidine ring could form via aza-Michael addition followed by sulfonylation.
Thermally induced tandem cyclizations using diazo compounds, as reported by Zhang et al., offer another pathway . While their work focused on pyrazole-oxindoles, the principles of strain-driven cyclization could apply to piperidine systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for aromatic protons of the indoline ring appear in the δ 6.8–7.6 ppm range. The methylsulfonyl group’s methyl protons resonate as a singlet near δ 3.1 ppm, while piperidine methylenes show multiplet signals between δ 2.5–3.5 ppm .
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¹³C NMR: The lactam carbonyl resonates at δ ~170 ppm. Quaternary carbons adjacent to the spiro center appear upfield (δ 60–70 ppm) .
Infrared (IR) Spectroscopy
Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1320–1150 cm⁻¹ (asymmetric/symmetric S=O stretches) confirm the lactam and sulfonyl groups, respectively.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the protonated molecular ion ([M+H]⁺) would yield a precise mass of 281.0961 Da, consistent with the molecular formula C₁₃H₁₇N₂O₃S⁺ .
Pharmacological Activity
Growth Hormone Secretagogue Activity
The structurally related compound MK-677 (ibutamoren), which incorporates the 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one moiety, acts as a potent growth hormone secretagogue by agonizing the ghrelin receptor . In a seminal study, an HPLC-MS/MS method quantified MK-677 in human plasma with a detection limit of 0.1 ng/mL, underscoring its bioavailability following oral administration .
Analytical Detection Methods
High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)
The method validated for MK-677 serves as a template for analyzing 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one:
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Extraction: Liquid-liquid extraction with methyl-tert-butyl ether (MTBE).
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Chromatography: Reverse-phase C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
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Detection: Multiple reaction monitoring (MRM) of transition m/z 281 → 267 (loss of CH₂O).
Parameter | Value |
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Linear Range | 0.1–100 ng/mL |
Precision (CV%) | <7% |
Accuracy | 95–105% |
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